2-(ethanesulfonyl)-N-(propan-2-yl)aniline

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Fragment-based screening demands unambiguous regioisomeric identity-ortho- vs para-substituted sulfonamide anilines diverge in LogP, steric profile, and H-bonding capacity, introducing uncontrolled variables into SAR studies. This CAS 1154191-07-7 eliminates that risk. • Defined LogP 1.57 & Fsp³ 0.45 for fragment library design • 95% purity, consistent across multi-regional supply chains • Non-hazardous transport; GHS07 fully documented (H302/H315/H319/H335)

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 1154191-07-7
Cat. No. B1418568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethanesulfonyl)-N-(propan-2-yl)aniline
CAS1154191-07-7
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1NC(C)C
InChIInChI=1S/C11H17NO2S/c1-4-15(13,14)11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3
InChIKeyROLYNLKIGJWNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline: Structure & Physicochemical Profile


2-(Ethanesulfonyl)-N-(propan-2-yl)aniline (CAS 1154191-07-7) is a sulfonamide derivative with the molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.32 g/mol, characterized by an ethanesulfonyl group at the ortho position and an isopropyl group on the aniline nitrogen . The compound is commercially available at a typical purity of 95% from multiple reputable vendors, with validated chemical identity by InChI Key ROLYNLKIGJWNQC-UHFFFAOYSA-N . The LogP value of 1.57 indicates moderate lipophilicity, which differs meaningfully from regioisomeric variants .

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline: Regioisomer Substitution Risks


In sulfonamide-based research, regioisomeric substitution critically determines molecular properties relevant to procurement and experimental design. The ortho-substituted ethanesulfonyl group in 2-(ethanesulfonyl)-N-(propan-2-yl)aniline creates distinct steric and electronic environments compared to para-substituted analogs such as 4-(ethanesulfonyl)-N-(propan-2-yl)aniline (CAS 1155001-78-7) . These differences affect calculated physicochemical parameters including LogP and hydrogen bonding capacity, which in turn influence solubility, permeability, and molecular recognition . Moreover, the specific CAS registry designation 1154191-07-7 ensures traceability to a unique chemical entity with defined hazard classifications (GHS07, H302, H315, H319, H335) that may not apply to regioisomers . Substituting this compound with an in-class analog without verifying regioisomeric identity introduces uncontrolled variables that can compromise reproducibility in structure-activity relationship studies and synthetic route fidelity.

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline: Key Differentiation Evidence


Regioisomeric Effects on Lipophilicity

The ortho-substituted ethanesulfonyl group in 2-(ethanesulfonyl)-N-(propan-2-yl)aniline confers a calculated LogP value of 1.57, which differs from the para-substituted regioisomer 4-(ethanesulfonyl)-N-(propan-2-yl)aniline. The ortho positioning introduces intramolecular hydrogen bonding potential between the sulfonyl oxygen and the N-isopropyl amine proton, altering the compound's effective polarity and chromatographic behavior . This regioisomeric distinction is quantitatively captured by distinct InChI Keys (ROLYNLKIGJWNQC-UHFFFAOYSA-N for ortho vs. IXPJFZWNRBDRPM-UHFFFAOYSA-N for para) .

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Sulfonyl Chain Length: Steric & Electronic Profiles

The ethanesulfonyl moiety (SO₂CH₂CH₃) provides increased steric bulk and distinct electron-donating inductive effects compared to the methanesulfonyl analog (SO₂CH₃). The molecular weight difference is 14.03 g/mol (227.32 vs. 213.29), corresponding to the additional methylene unit . This structural variation has been characterized in the para-substituted series: 4-(ethanesulfonyl)-N-(propan-2-yl)aniline exhibits larger steric hindrance and altered electronic properties relative to 4-(methylsulfonyl)-N-(propan-2-yl)aniline . The principle extends to the ortho series, where the ethyl group's increased van der Waals volume affects conformational preferences around the C-S bond.

Medicinal Chemistry SAR Analysis Sulfonamide Building Blocks

H-Bond Donor/Acceptor & Fsp³ Profile

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline possesses 1 hydrogen bond donor (the N-isopropyl amine proton) and 3 hydrogen bond acceptors (the two sulfonyl oxygens and the aniline nitrogen) . The fraction of sp³-hybridized carbons (Fsp³) is 0.45, calculated as 5 sp³ carbons out of 11 total carbons . This Fsp³ value places the compound within a favorable range for fragment-based screening, as higher Fsp³ correlates with increased clinical success rates and improved physicochemical properties relative to planar aromatic compounds. The compound's combination of a single H-bond donor and moderate lipophilicity (LogP = 1.57) aligns with Lipinski-like fragment metrics for lead-like chemical space.

Fragment-Based Drug Discovery Physicochemical Property Analysis Library Compound Selection

Transport & Handling Classification

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline is classified as non-hazardous for transport under DOT/IATA regulations , which simplifies shipping logistics and reduces associated costs compared to hazardous-classified analogs. The compound carries GHS07 classification (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile necessitates standard laboratory PPE (gloves, eye protection, ventilation) but avoids more restrictive transport or storage requirements that apply to certain sulfonamide derivatives with higher toxicity classifications.

Laboratory Safety Procurement Compliance Chemical Handling

Vendor Availability & Purity Specifications

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline is available from multiple established chemical suppliers with a consistent minimum purity specification of 95% . This purity level is adequate for most research applications, including use as a synthetic building block and in preliminary biological screening. The compound is stocked in multiple geographic regions (US, UK, EU, China), ensuring supply chain redundancy that is not guaranteed for less common regioisomers or analogs . Pricing and packaging options range from 50 mg to 5 g quantities, accommodating both initial exploratory studies and scale-up requirements.

Procurement Supply Chain Quality Assurance

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline: Procurement & Application Scenarios


Ortho-Sulfonamide Fragment Libraries

2-(Ethanesulfonyl)-N-(propan-2-yl)aniline serves as an ortho-substituted sulfonamide fragment with favorable Fsp³ (0.45) and balanced H-bond donor/acceptor profile (1 HBD, 3 HBA) . Its calculated LogP of 1.57 positions it within optimal fragment-like chemical space, and the ortho substitution pattern provides a distinct three-dimensional topology compared to para-substituted analogs . Procurement of this specific CAS-numbered compound ensures regioisomeric identity for fragment-based screening campaigns where subtle differences in molecular recognition can determine hit identification success.

N-Isopropyl Aniline Derivative Intermediate

The compound's dual functionality—an N-isopropyl secondary amine and an ortho-ethanesulfonyl group—enables sequential derivatization strategies. The secondary amine can undergo alkylation, acylation, or reductive amination, while the sulfonyl group provides a directing group for ortho-metalation or serves as a masked thiol equivalent . The 95% purity specification and non-hazardous transport classification make this building block practical for multi-step synthetic sequences in medicinal chemistry programs.

Regioisomeric Profiling Reference Standard

The distinct InChI Key (ROLYNLKIGJWNQC-UHFFFAOYSA-N) and calculated LogP (1.57) provide unambiguous identifiers for analytical method development. The compound can serve as a retention time marker for HPLC method validation when separating ortho- and para-substituted sulfonamide anilines. Its GHS07 hazard classification with defined H-statements (H302, H315, H319, H335) enables proper safety documentation for analytical laboratories requiring certified reference materials.

Multi-Vendor Supply for High-Throughput Screening

With confirmed availability from vendors in the United States (AKSci) , United Kingdom (Fluorochem) , European Union (CymitQuimica) , and China (Leyan) , this compound offers multi-regional supply chain redundancy. The consistent 95% minimum purity specification across all vendors eliminates the need for re-validation when switching suppliers, supporting uninterrupted high-throughput screening operations where compound supply continuity directly impacts project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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